molecular formula C9H11ClN2 B2874677 4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine CAS No. 1339703-00-2

4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine

Cat. No.: B2874677
CAS No.: 1339703-00-2
M. Wt: 182.65
InChI Key: NGAFCKBFBZWLMN-UHFFFAOYSA-N
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Description

4-Chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine is a heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyrimidine core, with a chlorine substituent at the 4-position. Its molecular formula is C₉H₁₀ClN₃ (based on derivatives in and ), and it serves as a versatile intermediate in medicinal chemistry and organic synthesis. The chlorine atom enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization .

Properties

IUPAC Name

4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-7-4-2-1-3-5-8(7)11-6-12-9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAFCKBFBZWLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339703-00-2
Record name 4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable cycloheptanone derivative with guanidine hydrochloride in the presence of a base, followed by chlorination at the 4-position using reagents such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Mechanism of Action

The mechanism of action of 4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the derivative and the biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (Da) Ring System/Size Substituents Notable Properties
4-Chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine C₉H₁₀ClN₃ 183.64 () Cyclohepta (7) 4-Cl High electrophilicity at C4
2-Chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine C₉H₁₀ClN₃ 183.64 Cyclohepta (7) 2-Cl Reduced reactivity at C4 vs. C2
2,4-Dichloro-5H,6H,7H,8H,9H,10H-cycloocta[d]pyrimidine C₁₀H₁₁Cl₂N₃ 248.12 (calculated) Cycloocta (8) 2-Cl, 4-Cl Increased ring strain; dual reactive sites
4-Chloro-6,6-dimethyl-5H-cyclopenta[d]pyrimidine C₉H₁₁ClN₂ 182.65 () Cyclopenta (5) 4-Cl, 6,6-dimethyl Steric hindrance from dimethyl groups
4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepine C₈H₁₀ClN₃ 183.64 () Azepine (7 fused) 4-Cl Fused azepine-pyrimidine system
Key Observations :
  • Ring Size : Cyclohepta (7-membered) and cycloocta (8-membered) rings offer conformational flexibility, whereas cyclopenta (5-membered) systems exhibit higher strain .
  • Substituent Position : Chlorine at C4 (target compound) is more electrophilic than C2-substituted analogs, favoring nucleophilic aromatic substitution .
Table 2: Reactivity Profiles
Compound Reactivity Hotspot Potential Applications
4-Chloro-cyclohepta[d]pyrimidine C4-Cl Drug intermediates (e.g., kinase inhibitors)
2,4-Dichloro-cycloocta[d]pyrimidine C2-Cl and C4-Cl Dual functionalization in cross-coupling reactions
4-Chloro-pyrimido[4,5-b]azepine C4-Cl and fused N-atoms CNS drug candidates (azepine scaffold)
4-Chloro-6,6-dimethyl-cyclopenta[d]pyrimidine Sterically hindered C4-Cl Bulky substituent synthesis
Key Observations :
  • The target compound’s C4-Cl site is ideal for Suzuki-Miyaura couplings or aminations to generate bioactive derivatives .
  • Dichloro analogs () enable sequential substitutions, expanding diversity in combinatorial libraries .
  • Dimethyl substituents () may limit accessibility to the chloro site but improve metabolic stability .
Table 3: Pharmacological Potential
Compound Biological Target Evidence of Activity
4-Chloro-cyclohepta[d]pyrimidine Histamine H3 receptor (GPCR) Structural analog in
4-Chloro-pyrimido[4,5-b]azepine Kinase inhibitors Similar to purine-based drugs
Rimegepant (cyclohepta[b]pyridine analog) CGRP receptor Approved migraine therapeutic
Key Observations :
  • The cyclohepta scaffold is prevalent in GPCR-targeting drugs (e.g., Rimegepant in ).
  • Chloropyrimidines are common in kinase inhibitors due to their ability to occupy ATP-binding pockets .

Biological Activity

4-Chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H11_{11}ClN2_2
  • Molecular Weight : 182.65 g/mol
  • CAS Number : 40106-58-9
  • Melting Point : 64-66 °C
  • Structural Representation :
    SMILES C1CCC2 C CC1 N CN C2Cl\text{SMILES C1CCC2 C CC1 N CN C2Cl}

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound exhibits properties that suggest it may function as an inhibitor of certain enzymes and receptors involved in disease processes.

  • Kinase Inhibition : Research indicates that derivatives of this compound can inhibit specific kinases, which are pivotal in cell signaling pathways related to cancer and inflammation. By blocking these pathways, the compound may prevent the proliferation of cancer cells and reduce inflammatory responses .
  • Antiviral Activity : Some studies have suggested that compounds similar to this compound show antiviral properties. They may interfere with viral replication by targeting viral enzymes or host cell factors necessary for viral life cycles .

Table 1: Summary of Biological Activities

Activity TypeObservations/EffectsReferences
Kinase InhibitionInhibits specific kinases involved in cancer pathways
Antiviral ActivityPotential inhibition of viral replication
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cells :
    A study focused on the effects of this compound on A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of cell proliferation and migration. The mechanism was linked to the compound's ability to disrupt signaling pathways associated with tumor growth .
  • Synthesis and Derivative Testing :
    Research involving the synthesis of various derivatives of this compound has shown that modifications can enhance its biological activity. For instance, introducing different substituents at specific positions on the pyrimidine ring has led to compounds with improved potency against cancer cell lines .
  • Potential Applications in Drug Development :
    Given its promising biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting cancer and viral infections. Ongoing research aims to optimize its structure for better efficacy and safety profiles .

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